4-Amino-2-benzylbutanoic acid

概要

説明

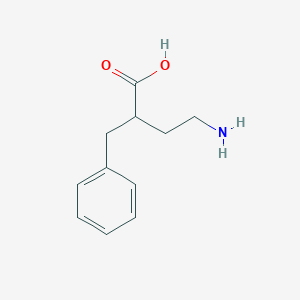

4-Amino-2-benzylbutanoic acid is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of an amino group (-NH2) attached to the fourth carbon of a butanoic acid chain, which also contains a benzyl group (-C6H5CH2) attached to the second carbon

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-benzylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 4-aminobutanoic acid, with benzyl halides under basic conditions. The reaction typically proceeds as follows:

- Dissolve 4-aminobutanoic acid in a suitable solvent, such as ethanol.

- Add a base, such as sodium hydroxide, to deprotonate the amino group.

- Introduce benzyl halide (e.g., benzyl bromide) to the reaction mixture.

- Heat the mixture under reflux conditions to facilitate the alkylation reaction.

- After completion, the product is isolated through filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial for maximizing production efficiency.

化学反応の分析

Types of Reactions: 4-Amino-2-benzylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to 4-amino-2-benzylbutanol.

Substitution: Introduction of nitro or halogen groups on the benzyl ring.

科学的研究の応用

Anticancer Research

Recent studies have indicated that derivatives of 4-amino acids can serve as potential anticancer agents. For instance, N-benzyl derivatives have been explored for their ability to inhibit specific enzymes involved in cancer cell proliferation. Research has shown that the modification of amino acid structures can enhance their binding affinity to target proteins, making them viable candidates for drug development aimed at cancer therapies .

Neuropharmacology

4-Amino-2-benzylbutanoic acid is being investigated for its effects on neurotransmitter systems. Similar compounds have demonstrated interactions with GABA receptors, suggesting potential applications in treating neurological disorders such as anxiety and epilepsy. The modulation of these receptors can lead to therapeutic effects through the enhancement of inhibitory neurotransmission .

In Vitro Studies

In vitro experiments have demonstrated that this compound can inhibit certain enzymatic pathways that are crucial for cell survival in cancerous tissues. This inhibition is often quantified using IC50 values, which indicate the concentration required to achieve half-maximal inhibition .

Toxicity Studies

Toxicological assessments are essential for evaluating the safety profile of new compounds. Preliminary studies on related amino acids suggest low toxicity levels; however, comprehensive studies on this compound are necessary to establish its safety for human use.

Case Studies

作用機序

The mechanism by which 4-amino-2-benzylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, the amino group may participate in hydrogen bonding with biological macromolecules, influencing their structure and function. Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

類似化合物との比較

4-Aminobutanoic acid: Lacks the benzyl group, resulting in different chemical and biological properties.

2-Benzylbutanoic acid:

4-Amino-2-phenylbutanoic acid: Contains a phenyl group instead of a benzyl group, leading to variations in its chemical behavior and biological activity.

Uniqueness: 4-Amino-2-benzylbutanoic acid is unique due to the presence of both an amino group and a benzyl group, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

生物活性

4-Amino-2-benzylbutanoic acid (ABBA) is an organic compound with significant implications in biochemical research, particularly in the fields of pharmacology and molecular biology. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies and findings.

Chemical Structure and Properties

This compound has the molecular formula . It features an amino group (-NH2) attached to the fourth carbon of a butanoic acid chain, with a benzyl group (-C6H5CH2) on the second carbon. This unique structure contributes to its diverse biological activities.

Biochemical Pathways

ABBA is involved in several critical biochemical pathways:

- Protein Synthesis : It participates in amino acid metabolism and is incorporated into peptides and proteins through interactions with amino acid transferases and decarboxylases.

- Cell Signaling : The compound influences key signaling pathways by modulating the activity of kinases and phosphatases, which can affect downstream cellular processes such as gene expression and metabolism.

- Gene Regulation : ABBA acts as a substrate for histone modification enzymes, leading to alterations in chromatin structure and transcriptional activity.

Cellular Effects

The biological effects of ABBA vary depending on the cellular context. It has been shown to:

- Modulate cell signaling pathways.

- Alter gene expression profiles.

- Interact with proteins through hydrogen bonding and hydrophobic interactions, impacting protein folding and stability.

Pharmacological Applications

ABBA has garnered interest for its potential therapeutic applications:

- Neurological Disorders : It is being investigated for its neuroprotective properties, potentially serving as a precursor for developing drugs targeting conditions like Parkinson's disease .

- Antitumor Activity : Some studies suggest that derivatives of ABBA may exhibit antitumor properties, although further research is needed to establish efficacy .

Case Studies

- Neuroprotective Effects : In a study examining the effects of ABBA on neuronal cells, it was found that treatment with ABBA led to reduced apoptosis and enhanced cell viability under oxidative stress conditions. This suggests potential applications in neurodegenerative diseases .

- Antibacterial Activity : Research indicated that ABBA derivatives displayed significant antibacterial properties against various pathogens, making them candidates for developing new antimicrobial agents .

Table 1: Comparison of Biological Activities of this compound Derivatives

特性

IUPAC Name |

4-amino-2-benzylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-7-6-10(11(13)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWSFIVAOWXDCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CCN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。